molecular formula C12H22N2O B6534001 1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one CAS No. 1225732-79-5

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6534001
CAS No.: 1225732-79-5
M. Wt: 210.32 g/mol
InChI Key: UFXHJTJFPNMPMY-UHFFFAOYSA-N
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Description

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a cyclopentylmethyl group attached to the piperazine ring, which is further connected to an ethanone moiety.

Preparation Methods

The synthesis of 1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases such as schizophrenia, depression, and anxiety.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The cyclopentylmethyl group may enhance the compound’s binding affinity and selectivity towards these receptors, contributing to its overall biological activity.

Comparison with Similar Compounds

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one can be compared with other similar piperazine derivatives, such as:

    1-(Piperazin-1-yl)ethan-1-one: This compound lacks the cyclopentylmethyl group, which may result in different biological activities and binding affinities.

    1-(4-Phenylpiperazin-1-yl)ethan-1-one: The presence of a phenyl group instead of a cyclopentylmethyl group can lead to variations in pharmacological properties and receptor interactions.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives.

Properties

IUPAC Name

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)14-8-6-13(7-9-14)10-12-4-2-3-5-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHJTJFPNMPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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